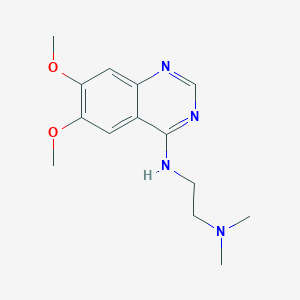![molecular formula C15H19NO4 B256139 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid, also known as azepanone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid is not fully understood. However, it is believed to act as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to inhibit acetylcholinesterase, which may be responsible for its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects
Azepanone has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects. This may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of effects, including anticonvulsant, anxiolytic, and antidepressant effects, which makes it a versatile compound for studying various neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
For research include investigating its potential therapeutic applications in neurological disorders, studying its mechanism of action, and determining its pharmacokinetics and pharmacodynamics.
Synthesemethoden
Azepanone can be synthesized through a reaction between 2-chloro-2-oxoethyl benzoate and 1-azepanamine. The reaction takes place in the presence of a base and a solvent, such as tetrahydrofuran or dimethylformamide. The resulting product is a white crystalline solid with a melting point of 128-130°C.
Wissenschaftliche Forschungsanwendungen
Azepanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Produktname |
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid |
|---|---|
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
2-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(16-9-5-1-2-6-10-16)11-20-13-8-4-3-7-12(13)15(18)19/h3-4,7-8H,1-2,5-6,9-11H2,(H,18,19) |
InChI-Schlüssel |
OZNBVIPIUUOELL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C(=O)O |
Kanonische SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256061.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)
![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)
![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)


![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)